molecular formula C20H24N2O4S B4011948 N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-phenoxyacetamide

N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-phenoxyacetamide

Cat. No. B4011948
M. Wt: 388.5 g/mol
InChI Key: ZURGSGWYJYWNBO-UHFFFAOYSA-N
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Description

N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-phenoxyacetamide belongs to a class of compounds known for their diverse chemical and biological activities. This compound is of interest due to its structural uniqueness, incorporating elements such as a sulfonyl group attached to a phenyl ring and a phenoxyacetamide moiety.

Synthesis Analysis

The synthesis of related N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with various electrophiles in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) (Khalid et al., 2014). This methodology highlights the compound's complex synthesis pathway, which requires precise conditions for successful product formation.

Molecular Structure Analysis

The molecular structure of N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-phenoxyacetamide and related derivatives has been elucidated through various spectroscopic methods, including IR, EIMS, and 1H-NMR data. These techniques confirm the structural integrity and composition of the synthesized compounds, providing insight into their molecular configurations and the spatial arrangement of atoms (Khalid et al., 2016).

Chemical Reactions and Properties

Compounds in this category, including N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-phenoxyacetamide, are known for their ability to undergo various chemical reactions. These include interactions with enzymes such as acetylcholinesterase and butyrylcholinesterase, where they display significant inhibitory activities. The specific chemical reactions and functional groups involved allow these compounds to interact with biological targets, demonstrating their potential in various applications (Khalid et al., 2014).

properties

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-16-6-5-13-22(14-16)27(24,25)19-11-9-17(10-12-19)21-20(23)15-26-18-7-3-2-4-8-18/h2-4,7-12,16H,5-6,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURGSGWYJYWNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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